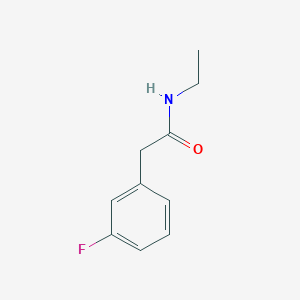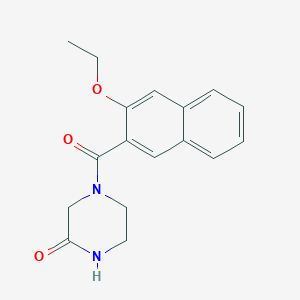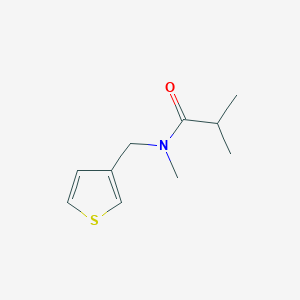
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide, also known as TMA-2, is a synthetic psychedelic compound that belongs to the amphetamine family. TMA-2 was first synthesized by a chemist named Sasha Shulgin in the 1960s, and it has since gained popularity among researchers for its potential applications in scientific research.
Mécanisme D'action
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide is thought to act primarily on the 5-HT2A receptor, which is a subtype of the serotonin receptor. By binding to this receptor, N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide can activate a cascade of signaling pathways that ultimately lead to changes in neuronal activity and neurotransmitter release. This can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide are not well understood, but it is believed to have similar effects to other psychedelic compounds such as LSD and psilocybin. These effects may include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a long half-life, which means that its effects can be studied over an extended period of time. However, one limitation is that N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its potential role in neuroscience research, particularly in the study of neural plasticity and the mechanisms of learning and memory. Additionally, further studies are needed to better understand the biochemical and physiological effects of N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide and its potential risks and benefits.
Méthodes De Synthèse
The synthesis of N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide involves the reaction of 2,4-dimethoxyphenylacetone with thiophen-3-ylmethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide in its pure form.
Applications De Recherche Scientifique
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide has been used in scientific research to study its effects on the central nervous system. It is believed to act as a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This can lead to altered perception, mood, and cognition.
Propriétés
IUPAC Name |
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-8(2)10(12)11(3)6-9-4-5-13-7-9/h4-5,7-8H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOHEGXESFQGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)CC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


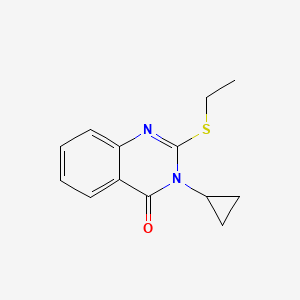

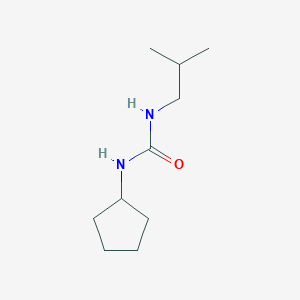
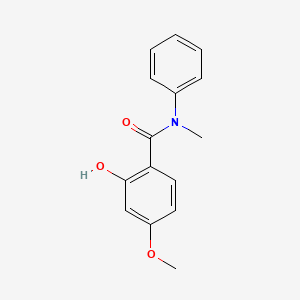
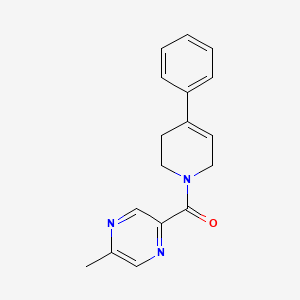
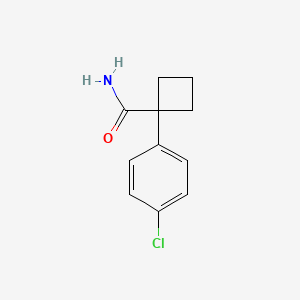



![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
